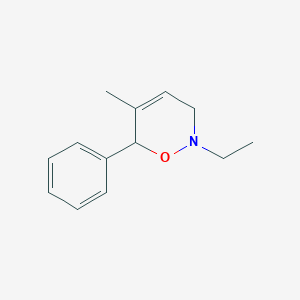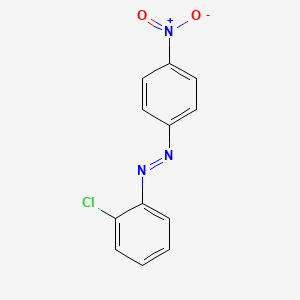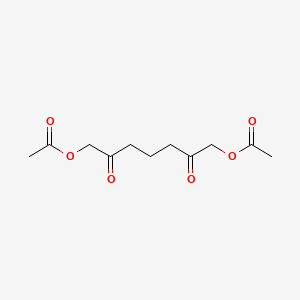
2,6-Dioxoheptane-1,7-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dioxoheptane-1,7-diyl diacetate is a chemical compound with the molecular formula C9H12O6 It is characterized by the presence of two oxo groups and two acetate groups attached to a heptane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxoheptane-1,7-diyl diacetate typically involves the reaction of heptane derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization techniques. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dioxoheptane-1,7-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols.
Applications De Recherche Scientifique
2,6-Dioxoheptane-1,7-diyl diacetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2,6-Dioxoheptane-1,7-diyl diacetate exerts its effects involves interactions with various molecular targets. The oxo groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The acetate groups may also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Ethylene glycol dinitrate: Similar in having multiple functional groups attached to a carbon backbone.
Propane-1,2-diyl diacetate: Shares the diacetate functional groups but differs in the carbon chain length and structure.
Uniqueness: 2,6-Dioxoheptane-1,7-diyl diacetate is unique due to its specific arrangement of oxo and acetate groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
63181-64-6 |
|---|---|
Formule moléculaire |
C11H16O6 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
(7-acetyloxy-2,6-dioxoheptyl) acetate |
InChI |
InChI=1S/C11H16O6/c1-8(12)16-6-10(14)4-3-5-11(15)7-17-9(2)13/h3-7H2,1-2H3 |
Clé InChI |
YFMQMLWPHCSAAZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)CCCC(=O)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



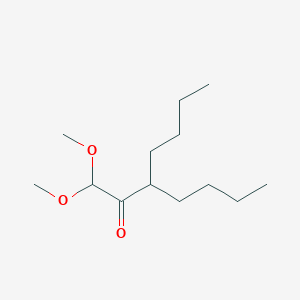
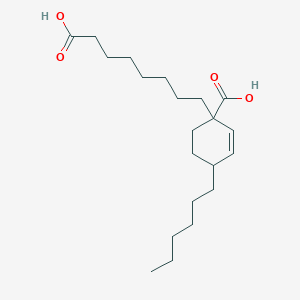
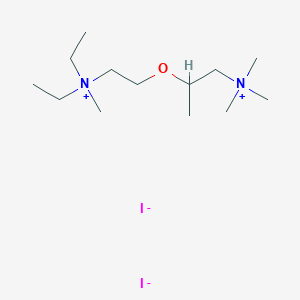
![[2-(Benzenesulfonyl)-2-benzylbut-3-en-1-yl]benzene](/img/structure/B14508083.png)
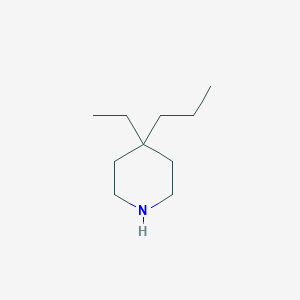



![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B14508112.png)
![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
